(5-Amino-2-chlorophenyl)(azepan-1-yl)methanone

Description

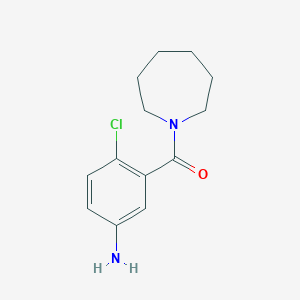

(5-Amino-2-chlorophenyl)(azepan-1-yl)methanone is a benzophenone derivative featuring a 5-amino-2-chlorophenyl group linked to an azepane (a seven-membered saturated nitrogen-containing ring) via a ketone bridge. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules, particularly those targeting central nervous system receptors or enzymes. The azepane ring introduces conformational flexibility, which may enhance binding interactions compared to rigid aromatic systems .

Structure

3D Structure

Properties

IUPAC Name |

(5-amino-2-chlorophenyl)-(azepan-1-yl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClN2O/c14-12-6-5-10(15)9-11(12)13(17)16-7-3-1-2-4-8-16/h5-6,9H,1-4,7-8,15H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXWYJKNOXQUFFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)C2=C(C=CC(=C2)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (5-Amino-2-chlorophenyl)(azepan-1-yl)methanone involves several steps. One common method includes the reaction of 5-amino-2-chlorobenzoyl chloride with azepane in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

(5-Amino-2-chlorophenyl)(azepan-1-yl)methanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.

Scientific Research Applications

Medicinal Chemistry

(5-Amino-2-chlorophenyl)(azepan-1-yl)methanone has garnered attention for its potential therapeutic applications :

- Antimicrobial Activity : Early studies indicate that this compound exhibits antimicrobial properties, suggesting its potential use in treating infections caused by bacteria and fungi.

- Anticancer Properties : Research has shown that it may inhibit certain cancer cell lines, possibly through mechanisms involving enzyme inhibition related to cell proliferation. The presence of the amino group enhances its interaction with biological targets, making it a candidate for further pharmacological studies.

Enzyme Inhibition Studies

The compound may act as a metalloenzyme inhibitor , which is crucial for developing treatments for diseases associated with metalloenzymes. This includes conditions where these enzymes are implicated in pathogenic processes, such as fungal infections.

Chemical Synthesis Intermediate

In organic chemistry, this compound serves as an important intermediate for synthesizing more complex molecules. Its unique structure allows it to function as a reagent in various chemical reactions, facilitating the development of new compounds with desired properties.

Case Study 1: Anticancer Research

In a study published in a peer-reviewed journal, researchers evaluated the anticancer properties of this compound against various cancer cell lines. The results demonstrated significant inhibition of cell growth in specific lines, indicating its potential as an anticancer agent.

Case Study 2: Antimicrobial Activity

Another research effort focused on the antimicrobial efficacy of this compound against common bacterial strains. The findings revealed promising results, suggesting that it could be developed into a new class of antimicrobial agents.

Mechanism of Action

The mechanism of action of (5-Amino-2-chlorophenyl)(azepan-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares key structural features and molecular properties of (5-Amino-2-chlorophenyl)(azepan-1-yl)methanone with similar compounds:

Key Observations :

- Ring Flexibility : The azepane and cyclohexyl analogs share identical molecular formulas but differ in ring size. Azepane’s seven-membered ring may confer better solubility and pharmacokinetic properties compared to cyclohexyl .

- Halogen Substitution: Bromofuran (in C₁₁H₁₄BrNO₂) and dichlorophenyl (in C₁₃H₉Cl₂NO) analogs highlight how halogen positioning impacts electronic properties and steric bulk .

- Simplified Backbones: The acetophenone derivative (C₈H₇ClNO) lacks the azepane/cyclohexyl moiety, reducing molecular weight and complexity .

Pharmacological and Functional Insights

Case Study: Hydroxyacetophenone Derivatives

Several hydroxyacetophenones (e.g., CAS 50317-52-7, 151340-06-6) share the chloro-amino-phenyl backbone but feature hydroxyl and methoxy groups. These compounds exhibit:

- Lower Molecular Weights (~200 g/mol vs. 262 g/mol for the target compound).

- Higher Melting Points (e.g., 97–110°C), attributed to hydrogen bonding from hydroxyl groups .

Biological Activity

(5-Amino-2-chlorophenyl)(azepan-1-yl)methanone is a synthetic organic compound that has garnered interest for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, supported by various studies and findings.

Chemical Structure and Properties

The compound features a unique structure characterized by:

- An amino group which enhances interaction with biological targets.

- A chlorophenyl moiety , which may influence its pharmacological properties.

- An azepane ring that provides structural stability.

Its molecular formula is and it has a molecular weight of approximately 252.73 g/mol. The compound appears as a white crystalline solid and is soluble in organic solvents such as ethanol and methanol.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The amino group can form hydrogen bonds, while the chlorinated phenyl group enhances binding affinity through hydrophobic interactions. The azepane ring allows for interactions with receptors and enzymes, modulating their activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth. The compound's mechanism may involve disrupting bacterial cell walls or interfering with metabolic pathways essential for bacterial survival.

Anticancer Properties

Studies have demonstrated that this compound can inhibit the proliferation of certain cancer cell lines. For instance, it has shown promising results in vitro against human cancer cells, where it may act as an inhibitor of specific enzymes involved in cell proliferation. The presence of the amino group is believed to enhance its anticancer activity by facilitating interactions with cellular targets involved in tumor growth regulation.

Case Studies

- Anticancer Efficacy : In a study exploring various compounds for anticancer activity, this compound was identified as having a notable effect on cell viability in cancer lines such as RKO and LNCaP. The treatment resulted in increased levels of p53 and other apoptotic markers, indicating its potential as a therapeutic agent in cancer treatment .

- Antimicrobial Testing : Another study focused on the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated that it effectively inhibited bacterial growth at varying concentrations, suggesting its potential application in developing new antimicrobial agents.

Research Findings Summary

The following table summarizes key findings related to the biological activities of this compound:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.